molecular formula C9H10O4 B3126637 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone CAS No. 33539-20-7

1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone

Cat. No.: B3126637
CAS No.: 33539-20-7
M. Wt: 182.17 g/mol
InChI Key: WXOYSNLFYSJUDB-UHFFFAOYSA-N
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Description

1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a phenyl ring, along with an ethanone group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of orcinol with methoxyacetonitrile under basic conditions, followed by hydrolysis . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones.

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The specific pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Properties

IUPAC Name

1-(3,6-dihydroxy-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)8-6(11)3-4-7(12)9(8)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYSNLFYSJUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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